molecular formula C15H16N2O2S B11017510 2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide

2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B11017510
M. Wt: 288.4 g/mol
InChI Key: NVQAOTLURQTSSN-UHFFFAOYSA-N
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Description

2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide is an organic compound with a complex structure that includes a methoxy group, a methylsulfanyl group, and a pyridin-2-ylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy and methylsulfanyl groups are introduced through specific substitution reactions, while the pyridin-2-ylmethyl group is attached via a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the pyridin-2-ylmethyl group may interact with metal ions in enzymes, affecting their catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(methylsulfanyl)benzamide: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.

    4-(methylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the methoxy group, which may affect its reactivity and interactions.

    2-methoxy-N-(pyridin-2-ylmethyl)benzamide:

Uniqueness

2-methoxy-4-(methylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy, methylsulfanyl, and pyridin-2-ylmethyl groups allows for diverse interactions and transformations, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O2S/c1-19-14-9-12(20-2)6-7-13(14)15(18)17-10-11-5-3-4-8-16-11/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

NVQAOTLURQTSSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCC2=CC=CC=N2

Origin of Product

United States

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